
Application Notes and Protocols for
Photosystem II (PSII) Reconstitution in

Proteoliposomes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PS III

Cat. No.: B7880900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the successful reconstitution of

Photosystem II (PSII), the water-splitting enzyme of photosynthesis, into artificial lipid bilayers,

forming proteoliposomes. This in vitro system is invaluable for studying the structure-function

relationships of PSII, investigating the influence of the lipid environment on its activity, and for

screening potential herbicide or drug candidates that target this vital complex.

Data Presentation
The following tables summarize key quantitative parameters for the reconstitution and

functional analysis of PSII in proteoliposomes, derived from various experimental reports.

Table 1: Exemplary Lipid Compositions for PSII Proteoliposomes
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Lipid Composition
(molar ratio)

Source Organism
of Lipids

Notes Reference

MGDG:DGDG:PG:SQ

DG (25:48:15:12)
Thylakoid Lipids

Mimics the native

thylakoid membrane

environment.

[1]

DOPC:DOPG (80:20) Synthetic

Creates a defined,

negatively charged

bilayer.

[2]

POPC:POPG (80:20) Synthetic

Another common

synthetic lipid mixture

providing a net

negative charge.

[2]

Phosphatidylcholine:P

hosphatidylethanolami

ne:Phosphatidylserine

:Cholesterol

(40:26.5:7.5:26 by

weight)

Bovine Brain

Used for reconstituting

other membrane

protein complexes

and can be adapted

for PSII.

[3]

MGDG: Monogalactosyldiacylglycerol; DGDG: Digalactosyldiacylglycerol; PG:

Phosphatidylglycerol; SQDG: Sulfoquinovosyldiacylglycerol; DOPC: 1,2-dioleoyl-sn-glycero-3-

phosphocholine; DOPG: 1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol); POPC: 1-

palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-

phospho-(1'-rac-glycerol)

Table 2: Common Detergents for PSII Solubilization and Reconstitution
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Detergent Type

Typical
Working
Concentration
for
Solubilization

Removal
Method

Reference

n-dodecyl-β-D-

maltoside (β-

DDM)

Non-ionic 0.03% (v/v)
Bio-Beads,

Dialysis
[2][4]

Triton X-100 Non-ionic 0.5% (v/v) Bio-Beads [1]

Octyl glucoside Non-ionic
Varies (above

CMC)
Dialysis [5]

Table 3: Protein-to-Lipid Ratios for PSII Reconstitution

Protein:Lipid Ratio
(w/w or mol/mol)

System Notes Reference

1:100 - 1:150 (w/w) LacS in liposomes

A general reference

for membrane protein

reconstitution.

[6]

1:500 (mol/mol)
Proteorhodopsin in

liposomes

Example for a light-

driven proton pump.
[2]

~1:60,000 (mol/mol,

trimeric LHCII)

LHCII in

proteoliposomes

Designed for studying

lipid-protein

interactions with

minimal protein

aggregation.

[1]

1:200 (w/w)
Proton ATPase in

liposomes

Optimal ratio for

proton pumping

activity.

[3]

Table 4: Functional Activity of Reconstituted PSII
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Assay Parameter Typical Values Conditions Reference

Oxygen

Evolution
Rate

251 - 317 µmol

O₂ mg Chl⁻¹ h⁻¹

PSII membranes

reconstituted

with pN15

peptide.

[7]

Oxygen

Evolution
Rate

~5000 µmol O₂/h

· mg Chl

Highly active

PSII preparation.
[4]

Chlorophyll

Fluorescence
Fv/Fm ~0.8

A measure of the

maximum

quantum yield of

PSII, indicating

the health of the

sample.

[8]

Experimental Protocols
Protocol 1: Preparation of Unilamellar Liposomes by
Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined lipid

composition.

Materials:

Desired lipids (e.g., MGDG, DGDG, PG, SQDG) in chloroform

Chloroform

Nitrogen gas source

Vacuum desiccator

Reconstitution buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 10 mM CaCl₂, 150

mM NaCl)

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
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Procedure:

In a round-bottom flask, mix the desired lipids in chloroform to achieve the target molar ratio.

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on

the wall of the flask.

Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

Hydrate the lipid film with the reconstitution buffer by vortexing vigorously. This will form

multilamellar vesicles (MLVs).

Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

Transfer the MLV suspension to the extruder.

Pass the lipid suspension through the membrane at least 11 times to form LUVs of a uniform

size.

Store the resulting liposome suspension at 4°C until use.

Protocol 2: Detergent-Mediated Reconstitution of PSII
into Proteoliposomes
This protocol details the incorporation of purified PSII complexes into pre-formed liposomes

using a detergent-mediated approach followed by detergent removal with Bio-Beads.

Materials:

Purified and concentrated PSII core complexes

Prepared LUVs (from Protocol 1)

Detergent stock solution (e.g., 10% (w/v) β-DDM)

Reconstitution buffer

Bio-Beads SM-2
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End-over-end rotator

Procedure:

In a microcentrifuge tube, dilute the LUV suspension with reconstitution buffer to the desired

final lipid concentration.

Add the detergent stock solution dropwise to the liposome suspension while gently vortexing

to destabilize the vesicles. The optimal detergent concentration needs to be empirically

determined but is typically just below the concentration required for full solubilization.

Add the purified PSII protein to the destabilized liposomes at the desired protein-to-lipid ratio.

Incubate the mixture for 30 minutes at 4°C with gentle agitation on an end-over-end rotator

to allow for the insertion of PSII into the lipid bilayer.

Add pre-washed Bio-Beads to the mixture at a ratio of approximately 20:1 (Bio-

Beads:detergent, w/w) to initiate detergent removal.

Incubate on an end-over-end rotator at 4°C for at least 2 hours. For complete detergent

removal, a second addition of fresh Bio-Beads may be necessary.

Carefully aspirate the proteoliposome suspension, leaving the Bio-Beads behind.

The proteoliposomes can be purified from unincorporated protein by density gradient

centrifugation if necessary.

Store the proteoliposomes at 4°C in the dark and use them for functional assays within 1-2

days.

Protocol 3: Measurement of Oxygen Evolution Activity
This protocol describes the measurement of light-induced oxygen evolution from PSII

proteoliposomes using a Clark-type oxygen electrode.[9][10]

Materials:

Clark-type oxygen electrode system
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PSII proteoliposomes

Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 10 mM CaCl₂, 150 mM NaCl)

Artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ)

Light source with a defined intensity

Procedure:

Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions.

Add a defined volume of assay buffer to the electrode chamber and allow the signal to

stabilize.

Add the PSII proteoliposome sample to the chamber to a final chlorophyll concentration of 5-

10 µg/mL.

Add the artificial electron acceptor (e.g., 1 mM DCBQ).

Record the baseline oxygen level in the dark.

Illuminate the sample with a saturating light source and record the rate of oxygen evolution.

The rate of oxygen evolution can be calculated from the slope of the linear increase in

oxygen concentration over time.

Express the activity as µmol O₂ per mg of chlorophyll per hour.

Protocol 4: Characterization of PSII Activity by
Chlorophyll a Fluorescence Induction
This protocol outlines the measurement of variable chlorophyll fluorescence to assess the

functional integrity of reconstituted PSII.[8][11]

Materials:

Pulse-Amplitude-Modulation (PAM) fluorometer
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PSII proteoliposomes

Assay buffer

Procedure:

Dark-adapt the PSII proteoliposome sample for at least 15 minutes.

Measure the minimal fluorescence level (F₀) by applying a weak measuring light.

Apply a short, saturating pulse of light to measure the maximum fluorescence level (Fm) in

the dark-adapted state.

Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - F₀) / Fm.

To measure the operating quantum yield of PSII (ΦPSII), expose the sample to continuous

actinic light to reach a steady-state fluorescence level (Fs).

Apply a saturating pulse on top of the actinic light to determine the maximum fluorescence in

the light-adapted state (Fm').

Calculate ΦPSII as (Fm' - Fs) / Fm'.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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